2-(4-Bromophenyl)-2-cyclobutylethan-1-ol
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Overview
Description
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the bromination of phenylacetic acid followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromothiophenol: Contains a bromophenyl group attached to a thiol group.
2-(4-Bromophenyl)-1,3-dioxolane: Features a bromophenyl group attached to a dioxolane ring.
Uniqueness
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where rigidity and specific binding interactions are required.
Biological Activity
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of a bromophenyl group and a cyclobutyl moiety suggests that this compound may interact with various biological targets, influencing metabolic pathways and cellular processes.
Chemical Structure and Properties
- Molecular Formula : C12H15BrO
- Molecular Weight : Approximately 255.15 g/mol
- SMILES Notation : C1CC(C1)C(CO)C2=CC=CC=C2Br
The compound's structure includes a cyclobutyl ring attached to an ethanolic backbone, with a para-bromophenyl substituent, which is significant for its biological interactions.
Biological Activity Overview
Research on this compound indicates several potential biological activities:
- Antibacterial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial activity. The presence of the bromine atom may enhance electron density, potentially increasing the compound's reactivity towards bacterial targets .
- Antioxidant Activity : The compound may possess antioxidant properties, which can be crucial in preventing oxidative stress-related diseases. The structural features allow for interactions with free radicals .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular signaling and function. For instance, its interaction with cytochrome P450 enzymes could influence drug metabolism and detoxification processes .
- Receptor Binding : The bromophenyl group can facilitate binding to various receptors, potentially modulating their activity and leading to physiological effects such as anti-inflammatory responses or modulation of neurotransmitter systems.
Case Study 1: Antibacterial Activity
A study examining the antibacterial efficacy of related compounds found that the introduction of halogen groups (like bromine) significantly enhanced activity against Gram-positive bacteria. This suggests that this compound could exhibit similar or improved antibacterial properties compared to its chlorine analogs .
Case Study 2: Antioxidant Properties
Research on phenolic compounds has shown that those with brominated substituents demonstrate higher antioxidant capacities. This aligns with findings that suggest this compound could effectively scavenge free radicals, thereby providing protective effects against oxidative damage .
Data Tables
Property | Value |
---|---|
Molecular Formula | C12H15BrO |
Molecular Weight | 255.15 g/mol |
Predicted Antibacterial Activity | Moderate to High |
Antioxidant Capacity | Potentially Significant |
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9/h4-7,9,12,14H,1-3,8H2 |
InChI Key |
SMXMAJXXFNBTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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